molecular formula C10H12BrNO2 B1504185 Ethyl 3-(3-bromopyridin-4-yl)propanoate CAS No. 463303-98-2

Ethyl 3-(3-bromopyridin-4-yl)propanoate

Cat. No. B1504185
CAS RN: 463303-98-2
M. Wt: 258.11 g/mol
InChI Key: PWPSJLOTMHDOAC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromopyridin-4-yl)propanoate, also known as Ethyl 3-(4-bromopyridin-3-yl)propanoate, is a chemical compound with the molecular formula C12H12BrNO2. It is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The exact mechanism of action of Ethyl 3-(3-bromopyridin-4-yl)propanoate 3-(3-bromopyridin-4-yl)propanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-(3-bromopyridin-4-yl)propanoate 3-(3-bromopyridin-4-yl)propanoate exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 3-(3-bromopyridin-4-yl)propanoate 3-(3-bromopyridin-4-yl)propanoate is its ease of synthesis and availability, making it a readily accessible compound for use in laboratory experiments. However, one limitation is its relatively low solubility in water, which may pose challenges in certain experimental setups.

Future Directions

There are several potential future directions for the study of Ethyl 3-(3-bromopyridin-4-yl)propanoate 3-(3-bromopyridin-4-yl)propanoate. One such direction is the development of new derivatives of the compound with enhanced pharmacological properties. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Overall, the continued study of Ethyl 3-(3-bromopyridin-4-yl)propanoate 3-(3-bromopyridin-4-yl)propanoate holds great promise for the discovery of new treatments for various diseases and the advancement of scientific research.

Scientific Research Applications

Ethyl 3-(3-bromopyridin-4-yl)propanoate 3-(3-bromopyridin-4-yl)propanoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. In particular, it has been investigated as a potential scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

ethyl 3-(3-bromopyridin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPSJLOTMHDOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681000
Record name Ethyl 3-(3-bromopyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-bromopyridin-4-yl)propanoate

CAS RN

463303-98-2
Record name Ethyl 3-(3-bromopyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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